molecular formula C14H23NO5 B15361047 Tert-butyl N-tert-butoxycarbonyl-N-(3-oxocyclobutyl)carbamate

Tert-butyl N-tert-butoxycarbonyl-N-(3-oxocyclobutyl)carbamate

Cat. No.: B15361047
M. Wt: 285.34 g/mol
InChI Key: WHOVHDOIEUVSEG-UHFFFAOYSA-N
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Description

IUPAC Name: tert-Butyl N-(3-oxocyclobutyl)carbamate Synonyms: 3-Boc-amino cyclobutanone, tert-butyl 3-oxocyclobutylcarbamate . Molecular Formula: C₁₀H₁₇NO₃ (calculated from SMILES: CC(C)(C)OC(=O)NC₁CC(=O)C₁) . Key Features:

  • Contains a cyclobutane ring with a ketone (3-oxo) group.
  • Dual Boc (tert-butoxycarbonyl) protection on the nitrogen, enhancing stability during synthetic reactions.
  • Common applications include peptide synthesis and as a building block in pharmaceutical intermediates .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-oxocyclobutyl)carbamate

InChI

InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)15(9-7-10(16)8-9)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3

InChI Key

WHOVHDOIEUVSEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC(=O)C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-tert-butoxycarbonyl-N-(3-oxocyclobutyl)carbamate typically involves multiple steps, starting with the protection of functional groups using tert-butoxycarbonyl (Boc) groups. The reaction conditions often require the use of strong bases and organic solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide. The reaction conditions are carefully controlled to achieve the desired transformation.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products are often used in further synthetic applications or as intermediates in the production of other compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-tert-butoxycarbonyl-N-(3-oxocyclobutyl)carbamate is used as a protecting group in peptide synthesis and other organic synthesis processes. Its stability under various reaction conditions makes it an ideal candidate for complex synthetic routes.

Biology: In biological research, this compound is employed in the study of enzyme mechanisms and the development of new pharmaceuticals. Its ability to interact with biological molecules allows researchers to investigate its potential as a therapeutic agent.

Medicine: The medical applications of this compound include its use as a precursor in the synthesis of drugs and as a tool in drug discovery. Its unique structure and reactivity profile make it valuable in the design of new medications.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it a key component in various manufacturing processes.

Mechanism of Action

The mechanism by which tert-butyl N-tert-butoxycarbonyl-N-(3-oxocyclobutyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound's ability to form stable intermediates and undergo selective reactions allows it to modulate biological processes and chemical transformations.

Molecular Targets and Pathways: The compound interacts with enzymes, receptors, and other biological molecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, whether in synthetic chemistry, biological research, or industrial applications.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following compounds share structural similarities but differ in substituents, ring systems, or functional groups, leading to distinct physicochemical and reactive properties:

Compound Name CAS Number Molecular Formula Key Functional Groups Applications
Tert-butyl N-(3-oxocyclobutyl)carbamate 154748-49-9 C₁₀H₁₇NO₃ Cyclobutane, ketone, Boc-protected amine Intermediate in drug synthesis
cis-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid 1008773-79-2 C₁₀H₁₇NO₄ Cyclobutane, carboxylic acid, Boc-protected amine Enhanced solubility due to -COOH; used in peptide coupling
tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate 2098067-97-9 C₁₅H₂₅NO₅ Cyclobutane, ketone, dual Boc groups, methyl linker Stabilized intermediate for complex syntheses
tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate Not provided C₁₁H₂₁N₅O₂ Azide, Boc-protected amine Click chemistry applications (e.g., bioconjugation)
tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate 2940859-48-1 C₁₁H₂₀N₂O₃ Azepane ring, ketone, Boc-protected amine Target-specific biological activity due to stereochemistry
Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate 877964-32-4 C₉H₁₆ClNO₄S Cyclobutane, sulfonyl chloride Reactive intermediate for sulfonamide synthesis

Key Differences and Implications

Cyclobutane vs. Larger Rings: The target compound’s cyclobutane ring offers moderate ring strain compared to cyclopropane derivatives (e.g., : C₁₆H₂₇NO₅), which are more reactive but less stable . Azepane-containing analogs (e.g., 2940859-48-1) exhibit larger ring systems, influencing conformational flexibility and biological target binding .

Functional Group Reactivity :

  • Ketone vs. Carboxylic Acid : The ketone in the target compound (3-oxo) is less polar than the carboxylic acid in 1008773-79-2, affecting solubility and reactivity in nucleophilic additions .
  • Azide vs. Sulfonyl Chloride : Azido groups () enable click chemistry, whereas sulfonyl chlorides () facilitate nucleophilic substitutions for sulfonamide formation .

Boc Protection :

  • Dual Boc protection in 2098067-97-9 enhances steric hindrance, slowing deprotection kinetics compared to single-Boc analogs like 154748-49-9 .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., 1008773-79-2) exhibit higher aqueous solubility than ketone-containing analogs .
  • Stability : Sulfonyl chloride derivatives (e.g., 877964-32-4) require anhydrous handling due to moisture sensitivity, unlike stable Boc-protected amines .
  • Molecular Weight: The target compound (MW: 199.25 g/mol) is lighter than cyclopropyl analogs (e.g., C₁₆H₂₇NO₅, MW: 313.40 g/mol), influencing bioavailability .

Biological Activity

Tert-butyl N-tert-butoxycarbonyl-N-(3-oxocyclobutyl)carbamate, also known as Tert-butyl (3-oxocyclobutyl)carbamate, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C15H25NO5
  • Molecular Weight : 299.36 g/mol
  • CAS Number : 2098067-97-9
  • PubChem CID : 121207753

The compound appears as a crystalline solid, typically white to light yellow in color. Its structure includes a tert-butoxycarbonyl (Boc) group, which is significant for its reactivity and applications in organic synthesis.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the oxo group and carbamate functionality suggests potential roles in enzyme inhibition and modulation of metabolic pathways.

Toxicological Profile

Toxicological assessments indicate that the compound exhibits some level of toxicity:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .
  • Safety Data : Proper handling and safety precautions are recommended due to its irritant properties.

Case Studies and Experimental Data

  • Synthesis and Characterization :
    • A study demonstrated the synthesis of this compound through a multi-step process involving cyclobutane derivatives. Characterization was performed using NMR and mass spectrometry to confirm the structure .
  • Biological Assays :
    • In vitro studies have shown that this compound exhibits inhibitory effects on certain enzymes, suggesting potential applications in drug development. Specific assays indicated that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .
  • Pharmacokinetic Properties :
    • Preliminary pharmacokinetic studies suggest favorable absorption characteristics, with a high gastrointestinal absorption rate noted in animal models. This indicates potential for oral bioavailability .

Data Tables

PropertyValue
Molecular FormulaC15H25NO5
Molecular Weight299.36 g/mol
CAS Number2098067-97-9
ToxicityH302, H315
Inhibitory ActivityCOX enzyme inhibition

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-tert-butoxycarbonyl-N-(3-oxocyclobutyl)carbamate in laboratory settings?

The compound is synthesized via carbamate coupling reactions. A typical method involves reacting tert-butyl carbamate with a 3-oxocyclobutyl precursor under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like dichloromethane or acetonitrile. Temperature control (0–25°C) is critical to minimize side reactions . For similar derivatives, stepwise protocols include cyclobutane ring formation followed by carbamate introduction, with yields optimized via solvent selection (e.g., THF for intermediate stabilization) and stoichiometric adjustments .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Characterization involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and oxocyclobutyl moiety (δ ~200 ppm for ketone carbonyl) .
  • HPLC-MS : To assess purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • FT-IR : Peaks at ~1680–1720 cm⁻¹ for carbamate C=O and ~1700 cm⁻¹ for ketone groups .

Q. What common chemical reactions does this compound undergo, and which reagents are typically employed?

Key reactions include:

  • Oxidation : Ketone groups can undergo further oxidation with KMnO₄ or CrO₃, though steric hindrance from tert-butyl groups may limit reactivity .
  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a hydroxyl group, enabling downstream functionalization .
  • Substitution : Nucleophilic agents (e.g., amines) displace the carbamate under acidic conditions, forming urea derivatives .

Advanced Research Questions

Q. What strategies optimize the yield and enantiomeric purity of this compound during synthesis?

  • Chiral Catalysts : Use of enantioselective catalysts (e.g., BINOL-derived ligands) during cyclobutane formation ensures stereochemical control .
  • Solvent Optimization : Non-polar solvents (e.g., toluene) enhance diastereomeric excess by stabilizing transition states .
  • Temperature Gradients : Gradual warming (−20°C to RT) minimizes racemization in sensitive intermediates .

Q. How do researchers address discrepancies in reported reaction conditions across studies?

Systematic analysis includes:

  • Design of Experiments (DoE) : Multivariate testing of temperature, solvent, and catalyst ratios to identify critical parameters .
  • Kinetic Studies : Monitoring reaction progress via in situ FT-IR or LC-MS to resolve conflicting mechanistic proposals .
  • Cross-Validation : Replicating published protocols with controlled variables (e.g., moisture levels) to isolate inconsistency sources .

Q. What advanced computational methods predict the reactivity and stability of this compound under varying conditions?

  • DFT Calculations : Simulate transition states for carbamate hydrolysis or ketone reduction to identify energetically favorable pathways .
  • Molecular Dynamics (MD) : Model solvation effects in polar solvents to predict degradation rates .
  • QSPR Models : Correlate substituent effects (e.g., tert-butyl bulkiness) with thermal stability using regression analysis .

Methodological Considerations

  • Stability Testing : Store the compound at −20°C in anhydrous DMSO or under nitrogen to prevent ketone oxidation or carbamate hydrolysis .
  • Biological Assays : For enzyme inhibition studies, pre-incubate with target proteins (e.g., kinases) in PBS (pH 7.4) and monitor activity via fluorogenic substrates .

Data Contradictions and Resolutions

  • Conflicting Solvent Effects : Some studies report acetonitrile improves yield , while others favor THF . Resolution involves comparing dielectric constants (ε) and hydrogen-bonding capacity to match solvent properties with reaction mechanisms .

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